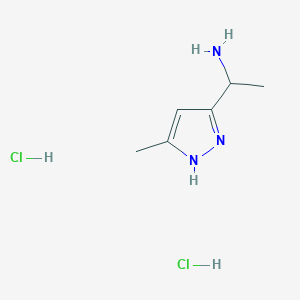
1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrazoline compounds involves the reaction of appropriate ketones with hydrazines to form the desired pyrazoline ring structure. For instance, the synthesis of 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was achieved and confirmed by X-ray diffraction studies, indicating a method that could potentially be adapted for the synthesis of "1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride" .
Molecular Structure Analysis
The molecular structure of pyrazoline compounds is often characterized by spectroscopic techniques and confirmed by X-ray crystallography. The structural characterization of these compounds reveals that they can crystallize in various systems, such as the monoclinic system, and exhibit specific space group symmetries . This information is crucial for understanding the molecular geometry and potential reactivity of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of pyrazoline compounds can be inferred from molecular docking studies and analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For example, the HOMO of a related compound is localized over the entire molecule except for certain phenyl rings and methyl groups, suggesting areas of the molecule that are less likely to participate in charge transfer . This information can be used to predict the reactivity of "1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride" in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline compounds can be deduced from their crystal packing, which is often dominated by weak intermolecular interactions such as C-H...π interactions. These interactions contribute to the stability and packing efficiency in the solid state . Additionally, the tautomeric forms of pyrazolone Schiff bases, which are structurally related to pyrazolines, are stabilized by strong hydrogen bonding in the solid state . These insights are valuable for understanding the physical properties, such as solubility and melting point, of "1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride".
Applications De Recherche Scientifique
Synthesis and Characterization
1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride and its derivatives have been synthesized and characterized through various methods. Studies have reported on the reaction of hydroxymethyl pyrazole derivatives with primary amines to yield a range of compounds, including N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine and others, characterized by techniques such as FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. The structural analysis through X-ray crystallography confirmed the geometric parameters and provided insights into the biological activity against breast cancer and microbes (Titi et al., 2020).
Biological Activities
The biological activities of compounds derived from 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride have been extensively studied. Research has demonstrated antimicrobial, antifungal, and anticancer properties of these compounds. For instance, a study synthesized new pyrazoline and pyrazole derivatives, revealing significant antimicrobial activity against various bacteria and yeast-like fungi (Hassan, 2013). Another study focused on the synthesis of certain benzohydrazide derivatives and their metal complexes, showcasing potent in vitro cytotoxic activity against HL-60 human promyelocytic leukemia cells (Asegbeloyin et al., 2014).
Chemical Interactions and Structural Insights
Research on the structural characterization and interaction analysis of derivatives has provided valuable information on their molecular arrangements and potential functionalities. For example, the study on the pyrazoline compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one highlighted its crystal structure and intermolecular interactions, aiding in understanding its chemical behavior and potential applications (Delgado et al., 2020).
Mécanisme D'action
While the specific mechanism of action for this compound is not available, it’s known that derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
It is stored at room temperature .
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-4-3-6(5(2)7)9-8-4;;/h3,5H,7H2,1-2H3,(H,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZBLVAXFYCHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2228123-55-3 |
Source


|
| Record name | 1-(5-methyl-1H-pyrazol-3-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2545646.png)
![3-(3-chloro-4-fluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2545648.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2545651.png)
![N-(3-bromophenyl)-2-(2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2545652.png)
![5-((5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2545653.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]ethanethioamide](/img/structure/B2545655.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2545659.png)
![(3E)-1-benzyl-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2545660.png)

![N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2545665.png)
![N-phenyl-N-(propan-2-yl)-2-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2545666.png)
![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2545668.png)